molecular formula C15H10F2O B2785373 (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1449399-98-7

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2785373
CAS RN: 1449399-98-7
M. Wt: 244.241
InChI Key: QAOGPZYAKOBUEO-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as EFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPP is a yellow powder that is soluble in organic solvents and has a molecular weight of 252.23 g/mol. In

Scientific Research Applications

Molecular Structure Analysis

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound closely related to the one , has been studied for its molecular structure. This involved synthesis, IR and X-ray diffraction studies, FT-IR spectrum analysis, and calculations using HF and DFT methods. The focus was on vibrational wavenumbers, geometrical parameters, and stability of the molecule. This study revealed significant findings about the hyper-conjugative interaction and charge delocalization, which are crucial for understanding molecular stability and reactivity (Najiya et al., 2014).

Quantum Chemical Analysis

Another similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and analyzed using NMR, UV-Vis spectroscopy, and X-ray diffraction. Quantum chemical investigations were employed to study structural and spectral properties, including molecular geometry, HOMO-LUMO energy gap, and electronic properties (Zaini et al., 2018).

Nonlinear Optical (NLO) Properties

Studies on compounds like (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have focused on their NLO properties. These properties are significant for applications in optical devices and materials science. The crystal structure, hyperpolarizability, and other electronic characteristics of these compounds are of particular interest (Meenatchi et al., 2015).

Optical Limiting Applications

Another area of application is in optical limiting, where compounds like (E)-1-(3-substituted phenyl)-3-(4-fluorophenyl) prop-2-en-1-one have been studied for their third-order nonlinear optical properties. These studies are crucial for developing new materials for optical limiting devices (Ekbote et al., 2017).

Dye-Sensitized Solar Cell (DSSC) Applications

Compounds like (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one have been designed and synthesized for application in dye-sensitized solar cells. These studies focus on enhancing intramolecular charge transfer, improving planarity, and ultimately the efficiency of DSSCs (Anizaim et al., 2020).

Refractive Index Studies

The refractive indices of similar compounds in different solvent mixtures have been measured, providing insights into their optical properties. This is relevant for applications in optical materials and devices (Chavan et al., 2016).

properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGPZYAKOBUEO-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.